molecular formula C13H20N4O2S2 B12545217 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine CAS No. 153901-67-8

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12545217
CAS No.: 153901-67-8
M. Wt: 328.5 g/mol
InChI Key: MHFPIXVDDWRTRE-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both diethoxyethyl and methylsulfanyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate pyrazole derivatives with diethoxyethyl and methylsulfanyl substituents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including solvent selection, catalyst loading, and reaction time, is crucial to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine exhibit promising anticancer activities. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells. For instance, one derivative demonstrated an IC50 value of 2.24 µM against A549 cells, significantly lower than the positive control doxorubicin, which had an IC50 of 9.20 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example, changes in substituents led to variations in potency against different cancer cell lines, indicating that specific structural features are crucial for maintaining activity .

Other Biological Applications

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their potential as anti-inflammatory agents and enzyme inhibitors. Some studies suggest that these compounds may inhibit xanthine oxidase and exhibit anti-allergic properties due to their ability to modulate cellular signaling pathways involved in inflammation and allergy responses .

Case Studies

  • Antitumor Activity : A study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives reported significant antitumor activity against multiple cancer cell lines. The most potent derivatives were further evaluated for their ability to induce apoptosis in cancer cells at low micromolar concentrations .
  • Enzyme Inhibition : Another research effort highlighted the compound's potential as an inhibitor for specific kinases involved in cancer progression. The binding studies indicated favorable interactions between the compound and target enzymes, suggesting its utility in developing targeted cancer therapies .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine stands out due to its unique combination of diethoxyethyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.

Biological Activity

2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant promise in various fields including oncology, microbiology, and pharmacology due to its ability to interact with specific molecular targets.

  • CAS Number : 153901-67-8
  • Molecular Formula : C13H20N4O2S2
  • Molecular Weight : 328.5 g/mol
  • IUPAC Name : 2-(2,2-diethoxyethyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine

The biological activity of this compound primarily stems from its ability to inhibit various enzymes and modulate signaling pathways. It has been shown to interact with protein kinases, leading to effects on cell proliferation and apoptosis. The presence of methylsulfanyl groups enhances its reactivity and potential for biological interaction.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess notable anticancer properties. For instance:

  • Study Findings : A study evaluated the anticancer effects of several pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, demonstrating potent anti-proliferative activity compared to doxorubicin as a control .
CompoundCell LineIC50 (µM)
1aMCF-71.74
1dA5495.12
1ePC-33.45

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Antibacterial Studies : A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth in a dose-dependent manner. For example, at a concentration of 200 µg/mL, one derivative nearly completely inhibited S. aureus growth .
Bacterial StrainCompound Concentration (µg/mL)Growth Inhibition (%)
S. aureus200~95
E. coli200~90

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vivo Tumor Reduction : In a mouse model study, administration of this compound resulted in a significant reduction in tumor volume by inhibiting the Bcr-Abl T315I mutant kinase activity .
  • Synergistic Effects with Antibiotics : The compound was tested in combination with β-lactam antibiotics like ampicillin and kanamycin against resistant bacterial strains, showing enhanced efficacy .

Properties

CAS No.

153901-67-8

Molecular Formula

C13H20N4O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

2-(2,2-diethoxyethyl)-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H20N4O2S2/c1-5-18-10(19-6-2)8-17-7-9-11(16-17)14-13(21-4)15-12(9)20-3/h7,10H,5-6,8H2,1-4H3

InChI Key

MHFPIXVDDWRTRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=C2C(=N1)N=C(N=C2SC)SC)OCC

Origin of Product

United States

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